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Compound of Interest

Compound Name: 4-Bromo-9-phenyl-9h-carbazole

Cat. No.: B1632527 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Crystal Packing of 9-(4-

Bromophenyl)-9H-carbazole

A Note on Nomenclature: The topic specified is "4-Bromo-9-phenyl-9h-carbazole". However,

the vast majority of scientific literature, including detailed crystallographic studies, pertains to

the constitutional isomer, 9-(4-Bromophenyl)-9H-carbazole. This guide will focus on the latter,

as it is the well-characterized compound with extensive data available. It is probable that "4-
Bromo-9-phenyl-9h-carbazole" was a shorthand or slight misnomer for this structure.

Introduction: The Significance of Substituted
Carbazoles
Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry.

[1] The rigid, electron-rich carbazole core imparts desirable photophysical and electronic

properties, making these compounds integral to the development of Organic Light-Emitting

Diodes (OLEDs), organic photovoltaics, and hole-transporting materials.[1] The introduction of

a phenyl group at the 9-position (the nitrogen atom) enhances π-conjugation and can improve

charge transport, while the bromine substituent at the 4-position of the phenyl ring serves as a

versatile synthetic handle for further functionalization through cross-coupling reactions.[2] This

strategic substitution allows for the fine-tuning of electronic properties and the construction of

more complex molecular architectures.
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This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive overview of the synthesis, molecular structure, crystal packing, and

physicochemical characterization of 9-(4-Bromophenyl)-9H-carbazole. We will delve into the

causality behind experimental choices and present self-validating protocols to ensure scientific

integrity.

Synthesis and Crystallization
The synthesis of 9-(4-Bromophenyl)-9H-carbazole is typically achieved via an Ullmann

condensation reaction. The protocol described by Kautny et al. (2014), which references an

earlier procedure by Xu et al. (2007), is a robust method for achieving this N-arylation.[3][4]

Experimental Protocol: Synthesis
This protocol details a copper-catalyzed N-arylation reaction.

Reagent Preparation: In a fused silica ampoule, combine 9H-carbazole (5.35 g, 32.0 mmol),

1,4-dibromobenzene (9.06 g, 38.4 mmol), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 400

mg, 1.6 mmol), and potassium carbonate (K₂CO₃, 4.42 g, 32.0 mmol).[3]

Expert Insight: The use of an excess of 1,4-dibromobenzene drives the reaction towards

the desired mono-arylated product. K₂CO₃ acts as the base to deprotonate the carbazole

nitrogen, and the copper salt is the catalyst for the C-N bond formation. A sealed ampoule

is used to prevent sublimation of the reactants at high temperatures.

Reaction: Seal the ampoule under vacuum and heat to 250 °C for 68 hours.[3]

Work-up: After cooling to room temperature, carefully open the ampoule. Partition the solid

residue between toluene and water. Extract the aqueous phase with toluene.

Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium

sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. Purify the crude product

by column chromatography on silica gel, eluting with a mixture of light petroleum and

dichloromethane (75:25 v/v).[3] This yields 9-(4-Bromophenyl)-9H-carbazole as a white solid

(41% yield).[3]

Experimental Protocol: Single Crystal Growth
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High-quality single crystals suitable for X-ray diffraction are essential for unambiguous structure

determination.

Dissolution: Prepare a saturated solution of the purified 9-(4-Bromophenyl)-9H-carbazole in

chloroform (CDCl₃).

Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a

vibration-free environment.

Crystal Formation: Large, well-defined single crystals will form over several days as the

solvent slowly evaporates.[3]

Molecular and Crystal Structure Analysis
The definitive three-dimensional structure of 9-(4-Bromophenyl)-9H-carbazole was elucidated

by single-crystal X-ray diffraction. The data reveals a non-planar molecular geometry and a

crystal packing arrangement dominated by weak intermolecular interactions.

Molecular Geometry
The molecule consists of a planar carbazole moiety and a bromophenyl ring. The key structural

feature is the significant twist between these two ring systems. The 4-bromophenyl ring is

inclined to the mean plane of the carbazole moiety by a dihedral angle of 49.87 (5)°.[3][5] This

twisted conformation is a common feature in 9-phenylcarbazole derivatives and has important

implications for the electronic properties, as it can disrupt π-conjugation between the two

aromatic systems. The carbazole unit itself is nearly planar, with a root-mean-square deviation

of 0.027 Å.[3][5]

Caption: Molecular structure of 9-(4-Bromophenyl)-9H-carbazole.

Crystal Packing and Intermolecular Interactions
In the solid state, molecules of 9-(4-Bromophenyl)-9H-carbazole arrange into a monoclinic

crystal system with the space group P2₁/c.[3] The packing is characterized by the formation of

corrugated two-dimensional networks.[3][5][6] The primary intermolecular forces responsible for

this arrangement are C-H···π interactions.[3] Specifically, hydrogen atoms from the carbazole

and phenyl rings of one molecule interact with the π-electron clouds of adjacent molecules.[3]
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Notably, due to the significant inclination between adjacent carbazole moieties (59.08°),

classical π-π stacking interactions are ruled out.[3] The absence of such interactions is a direct

consequence of the steric hindrance imposed by the twisted 9-phenyl group. This packing motif

influences the material's bulk properties, such as its charge transport characteristics in the solid

state.

Caption: Intermolecular interactions in the crystal packing.

Crystallographic Data Summary
The following table summarizes the single-crystal X-ray diffraction data for 9-(4-

Bromophenyl)-9H-carbazole, collected at 100 K.[3]

Parameter Value

Chemical Formula C₁₈H₁₂BrN

Formula Weight 322.2 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 8.4137 (3)

b (Å) 20.1179 (7)

c (Å) 8.6346 (3)

β (°) 108.5322 (14)

Volume (Å³) 1385.76 (8)

Z (molecules/unit cell) 4

Temperature (K) 100

Radiation Mo Kα (λ = 0.71073 Å)

R-factor (R[F² > 3σ(F²)]) 0.031

wR(F) 0.047
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Structural and Physicochemical Characterization
A full characterization of 9-(4-Bromophenyl)-9H-carbazole involves multiple spectroscopic and

analytical techniques to confirm its identity and assess its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for confirming the molecular structure in solution.

¹H NMR Data (400 MHz, CDCl₃):[7]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.17 d, J = 7.7 Hz 2H Carbazole H-4, H-5

7.76 d, J = 8.6 Hz 2H
Bromophenyl H ortho

to Br

7.51 – 7.45 m 2H
Bromophenyl H meta

to Br

7.44 d, J = 7.9 Hz 2H Carbazole H-1, H-8

7.40 d, J = 7.7 Hz 2H Carbazole H-2, H-7

7.38 – 7.32 m 2H Carbazole H-3, H-6

Note: The original source has some overlapping multiplets; assignments are based on typical

carbazole spectra.

¹³C NMR Spectroscopy: While specific peak-by-peak data is not readily available in the

searched literature, the ¹³C NMR spectrum is expected to show 10 distinct signals for the

aromatic carbons, consistent with the molecule's C₂ symmetry through the N-phenyl bond axis

in solution.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform

(CDCl₃) in a standard 5 mm NMR tube.
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Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe for

the ¹H and ¹³C frequencies.

Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. For ¹³C NMR,

use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Processing: Fourier transform the free induction decay (FID), phase the spectrum, and

calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H)

or tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Thermal Analysis (TGA/DSC)
Thermal analysis provides insights into the material's stability at elevated temperatures, which

is critical for applications in electronic devices. While specific TGA/DSC data for 9-(4-

Bromophenyl)-9H-carbazole is not available in the reviewed literature, carbazole derivatives

generally exhibit high thermal stability, with decomposition temperatures (Td, temperature at

5% weight loss) often exceeding 300-400 °C.[1][6][8]

Experimental Protocol: TGA/DSC
Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina (for TGA) or

sealed aluminum (for DSC) pan.

TGA Measurement: Place the sample in the TGA furnace. Heat the sample from room

temperature to ~800 °C at a constant rate of 10 °C/min under a continuous nitrogen flow

(e.g., 50 mL/min). Record the mass loss as a function of temperature.

DSC Measurement: Place the sample and an empty reference pan in the DSC cell. Heat the

sample to a temperature above its expected melting point, cool it down, and then perform a

second heating scan at a rate of 10 °C/min. The second scan is used to determine the glass

transition temperature (Tg) and melting point (Tm).

Conclusion
9-(4-Bromophenyl)-9H-carbazole is a strategically designed molecule with a non-planar

geometry due to the significant twist between the carbazole and bromophenyl rings. This

structural feature prevents close π-π stacking in the solid state, leading to a crystal packing
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dominated by C-H···π interactions. Its high thermal stability, typical of carbazole derivatives,

and the synthetically versatile bromine handle make it a valuable building block for the

development of advanced organic electronic materials and complex pharmaceutical

compounds. The detailed structural and spectroscopic data provided in this guide serve as a

foundational reference for researchers working with this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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